molecular formula C9H20N2O2S B1421396 N-(piperidin-3-ylmethyl)propane-2-sulfonamide CAS No. 1178327-07-5

N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Cat. No. B1421396
M. Wt: 220.33 g/mol
InChI Key: AHNQRTSBKKXNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(piperidin-3-ylmethyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C9H20N2O2S . It has a molecular weight of 220.33 .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-3-ylmethyl)propane-2-sulfonamide” consists of a piperidine ring attached to a propane-2-sulfonamide group .

Scientific Research Applications

Receptor Selectivity and Multifunctional Agents

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend polypharmacological treatments for complex diseases. The research identified potent and selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, warranting further investigation into their therapeutic potential for CNS disorders (Canale et al., 2016).

Synthesis and Antidepressant-Like Profile

A study focusing on the chemical synthesis and pharmacological evaluation of novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives revealed a significant antidepressant-like effect. These findings were supported by a decrease in immobility behavior in mice, showcasing the potential of these compounds as antidepressants (Köksal & Bilge, 2007).

Oral Bioavailability Improvement

Research into different experimental formulations for two novel piperidine renin inhibitors highlighted the challenges in improving oral bioavailability due to factors such as gut and hepatic metabolism. This study contributes to the understanding of drug formulation and its impact on therapeutic efficacy (Bittner et al., 2002).

Bivalent Ligand Design and Opioid Receptor Affinity

The design of N-phenyl-N-(piperidin-2-ylmethyl)propionamide-based bivalent ligands for opioid receptors showcased potent agonist activities and high binding affinities. Despite promising in vitro results, further optimization is necessary for enhancing in vivo antinociceptive efficacy, highlighting the complex transition from bench to bedside in drug development (Deekonda et al., 2016).

Environmental Fate of Veterinary Sulfonamide Antibiotics

An investigation into the environmental fate of veterinary sulfonamide antibiotics through surface runoff experiments on grassland revealed significant losses and transport dynamics influenced by manure. This study provides insights into the environmental impact of pharmaceuticals and the need for sustainable veterinary practices (Burkhardt et al., 2005).

properties

IUPAC Name

N-(piperidin-3-ylmethyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNQRTSBKKXNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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